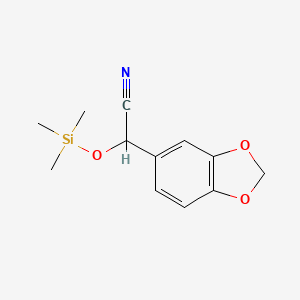

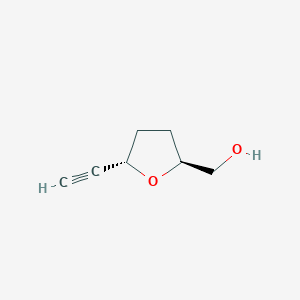

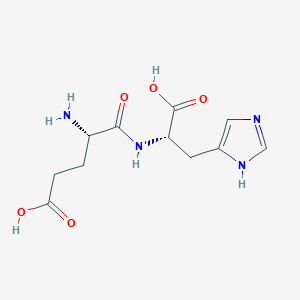

![molecular formula C11H11N3O3 B8548590 2-[(3-Nitro-4-quinolinyl)amino]ethanol](/img/structure/B8548590.png)

2-[(3-Nitro-4-quinolinyl)amino]ethanol

Übersicht

Beschreibung

2-[(3-Nitro-4-quinolinyl)amino]ethanol is a research compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Vorbereitungsmethoden

The synthesis of 2-[(3-Nitro-4-quinolinyl)amino]ethanol involves several steps:

Step One: Thionyl chloride (32.3 mL, 0.4338 mole) and N,N-dimethylformamide (32 mL, 0.4338 mole) are added sequentially to a suspension of 4-hydroxy-3-nitroquinoline (75 g, 0.3944 mole) in dichloromethane (750 mL). The reaction mixture is heated at reflux for about 2½ hours and then held at ambient temperature overnight.

Step Two: The reaction mixture is chilled in an ice bath, and a mixture of triethylamine (82.5 mL, 0.5916 moles) and ethanolamine (35.7 mL, 0.5916 mole) in dichloromethane is slowly added. The reaction mixture is heated at reflux for several hours, and then an additional 0.5 equivalents of both triethylamine and ethanolamine are added.

Step Three: The reaction mixture is refluxed for an additional hour and then held at ambient temperature overnight.

Analyse Chemischer Reaktionen

2-[(3-Nitro-4-quinolinyl)amino]ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide, triethylamine, and ethanolamine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(3-Nitro-4-quinolinyl)amino]ethanol is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(3-Nitro-4-quinolinyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed effects in various biological systems.

Vergleich Mit ähnlichen Verbindungen

2-[(3-Nitro-4-quinolinyl)amino]ethanol can be compared with other similar compounds, such as:

4-(2-Hydroxyethyl)amino-3-nitroquinoline: This compound has a similar structure but different functional groups.

3-Nitroquinoline: A simpler compound with a nitro group attached to the quinoline ring.

4-Hydroxy-3-nitroquinoline: A precursor in the synthesis of this compound.

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel |

C11H11N3O3 |

|---|---|

Molekulargewicht |

233.22 g/mol |

IUPAC-Name |

2-[(3-nitroquinolin-4-yl)amino]ethanol |

InChI |

InChI=1S/C11H11N3O3/c15-6-5-12-11-8-3-1-2-4-9(8)13-7-10(11)14(16)17/h1-4,7,15H,5-6H2,(H,12,13) |

InChI-Schlüssel |

NYTKFKFUDXTEBS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

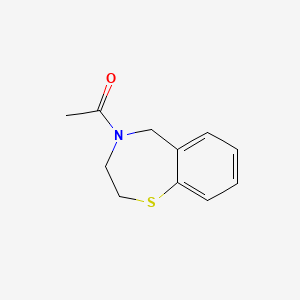

![(S)-2-benzylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B8548511.png)

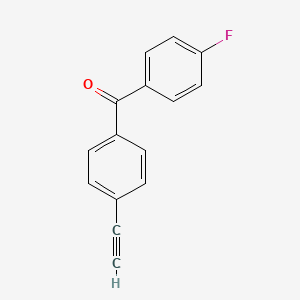

![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate](/img/structure/B8548513.png)

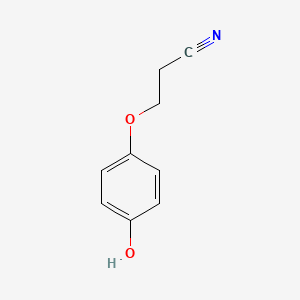

![(5R)-5-[(4-bromophenyl)methyl]-7-(3,5-dichlorophenyl)-5-methyl-2H-imidazo[1,2-a]imidazole-3,6-dione](/img/structure/B8548551.png)

![1-Azabicyclo[3.2.1]octane-5-methanamine](/img/structure/B8548563.png)

![N-{[1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B8548577.png)